3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid
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Overview
Description
3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid is a complex organic compound that features a benzoic acid core with a tert-butoxycarbonyl (BOC) protected amine and a sulfanyl group. This compound is often used in organic synthesis, particularly in the protection of amines and the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group attached to the benzoic acid core.
Final Assembly: The protected amine and sulfanyl-modified benzoic acid are coupled under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) for oxidation of the sulfanyl group.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the benzoic acid group.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP for amine protection.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol.
Substitution: BOC-protected amines.
Scientific Research Applications
3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid involves its ability to protect amine groups and participate in nucleophilic substitution reactions. The BOC group is stable under basic conditions but can be removed under acidic conditions, making it useful for sequential reactions in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butyl 4-ethynylbenzylcarbamate
- Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Uniqueness
3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid is unique due to its combination of a BOC-protected amine and a sulfanyl group, which allows for versatile applications in organic synthesis and research .
Properties
Molecular Formula |
C15H21NO4S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-7-8-21-10-11-5-4-6-12(9-11)13(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
LPUVVDUPSIYLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
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